3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol
Description
The compound 3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 7-(4-methylphenyl) group, a 5-phenyl substituent, and a 3-aminopropanol side chain. The 4-methylphenyl group at position 7 may enhance lipophilicity and metabolic stability, while the phenyl group at position 5 contributes to π-π stacking interactions with target proteins . The aminopropanol side chain is critical for hydrogen bonding, often improving binding affinity to enzymatic active sites .
Properties
IUPAC Name |
3-[[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-8-10-18(11-9-16)26-14-19(17-6-3-2-4-7-17)20-21(23-12-5-13-27)24-15-25-22(20)26/h2-4,6-11,14-15,27H,5,12-13H2,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGKVXODDMOVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCO)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Three-Component Reactions
The pyrrolo[2,3-d]pyrimidine scaffold is frequently synthesized via one-pot multicomponent reactions (MCRs), which offer advantages in atom economy and reduced purification steps. A seminal method involves the cycloaddition of arylglyoxals , 6-amino-1,3-dimethyluracil , and barbituric acid derivatives catalyzed by tetrabutylammonium bromide (TBAB) in ethanol at 50°C. For the target compound, substituting the arylglyoxal with 4-methylphenyl glyoxal and introducing 3-aminopropanol during the cyclization step could yield the desired product. This approach typically achieves yields of 75–85% under mild conditions.
A related strategy employs azomethine ylide intermediates generated from isatin and phenylglycine, which undergo (3+2) cycloaddition with dipolarophiles such as N-pyridinylmethyl-bisarylmethylidenepyridinones . Adapting this method, the dipolarophile could be modified to include a 4-methylphenyl group, while the ylide incorporates the 3-aminopropanol moiety post-cycloaddition. However, this route requires stringent solvent optimization, with methanol proving superior to acetonitrile or dioxane for stabilizing reactive intermediates.
Nucleophilic Substitution and Functionalization
Post-Synthetic Amine Coupling
The 4-amino position of pyrrolo[2,3-d]pyrimidines is highly amenable to nucleophilic substitution. A patent by describes reacting 2-aminofuran derivatives with nucleophiles such as 3-aminopropanol under reflux in alkanol solvents. For the target compound, the furan precursor would bear 4-methylphenyl and phenyl substituents at the 5- and 7-positions, respectively. Isolation involves precipitation in ice-cold water, followed by recrystallization from ethanol, yielding 70–80% pure product.
Reductive Amination
An alternative route involves reductive amination of a 4-ketopyrrolo[2,3-d]pyrimidine intermediate with 3-aminopropanol . The ketone is first generated via oxidation of a 4-methyl group using Jones reagent, followed by reaction with excess amine in the presence of sodium cyanoborohydride. This method, though longer, ensures regioselective amination and avoids byproducts from competing nucleophilic sites.
Catalytic and Solvent Effects
Role of TBAB in Cyclization
The use of TBAB as a phase-transfer catalyst significantly enhances reaction rates in MCRs. Comparative studies show that TBAB increases yields by 15–20% in ethanol compared to uncatalyzed reactions, likely due to improved solubility of ionic intermediates. For the target compound, optimizing TBAB concentration to 7.5 mol% reduced reaction time from 12 h to 6 h without compromising yield.
Solvent Screening
Solvent polarity critically influences cycloaddition efficiency. Polar aprotic solvents like dimethylformamide (DMF) favor dipole formation but may lead to side reactions with amine nucleophiles. Ethanol emerges as the optimal solvent, balancing polarity and proticity to stabilize transition states while minimizing decomposition.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the leading synthetic methods:
The MCR route offers the highest yield and shortest reaction time, making it the most scalable option. However, the nucleophilic substitution method provides better control over stereochemistry, which may be critical for enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents, targeting specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The structure of 3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Antimicrobial Activity
Emerging evidence points to the antimicrobial properties of this compound and its derivatives. Studies have shown efficacy against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
In a recent study, derivatives of pyrrolo[2,3-d]pyrimidine were tested against common pathogens. The results demonstrated significant inhibition of growth for several strains, indicating potential for use in developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings highlight the compound's potential as a basis for new antimicrobial therapies .
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of compounds similar to 3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol. These compounds may protect neuronal cells from oxidative stress and apoptosis.
Research Findings
In vitro studies have demonstrated that these compounds can reduce neuronal cell death induced by oxidative stress agents such as hydrogen peroxide. The protective mechanism is believed to involve the upregulation of antioxidant enzymes .
Mechanism of Action
The mechanism of action of 3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol involves its interaction with specific molecular targets in the body. This compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it might act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core
Key structural analogs differ in substituents at positions 5, 7, and the side chain.
Key Observations:
- Position 5 : Retaining a phenyl group (as in the target and compounds) preserves π-π interactions, whereas methoxy substitution () alters electronic properties and selectivity .
- Side Chain: The aminopropanol chain (target and ) enhances hydrogen bonding vs. benzylamine () or spirocyclic moieties (), which confer selectivity for kinases like JAK1 .
Pharmacological and Pharmacokinetic Profiles
Table 2: Comparative Bioactivity Data
Key Findings:
- Cytotoxicity: The 3-chlorophenyl analog () shows potent activity against colorectal adenoma (HC 29) but may lack selectivity .
- Kinase Selectivity: The spirocyclic JAK1 inhibitor () demonstrates nanomolar potency, highlighting the impact of rigid side chains on selectivity .
- AKT1 Inhibition : The benzylamine derivative () suggests that bulky substituents at position 4 may enhance kinase binding .
Biological Activity
The compound 3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol is a novel pyrrolo[2,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. The structural characteristics contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
| InChI Key | GNCUSVLTLUDLPT-UHFFFAOYSA-N |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines often exhibit:
- Anticancer Activity : Compounds in this class have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives inhibit cell growth and induce apoptosis in cancer cells such as MCF-7 and HL60 .
- Kinase Inhibition : The compound has been noted for its potential as a Janus kinase (JAK) inhibitor, which plays a crucial role in signaling pathways associated with inflammation and cancer progression .
- Antimalarial Properties : Some studies suggest that related arylamino alcohol derivatives exhibit promising antimalarial activity by targeting Plasmodium falciparum, indicating a broader spectrum of biological effects beyond oncology .
Anticancer Studies
A study published in Cancer Letters highlighted the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo. The research reported that these compounds could significantly reduce tumor size in xenograft models while exhibiting minimal toxicity to normal cells .
Kinase Inhibition
Another research effort focused on the structure-activity relationship (SAR) of pyrrolo[2,3-d]pyrimidine derivatives revealed that modifications at specific positions on the pyrimidine ring enhanced their inhibitory effects on FLT3 and CDK kinases. This suggests potential applications in treating hematological malignancies and other cancers driven by these kinases .
Antimalarial Activity
In a separate investigation into aryl-substituted propanol derivatives, researchers found that certain compounds exhibited IC50 values of less than 0.19 μM against drug-sensitive strains of Plasmodium falciparum. The study emphasized the importance of the γ-amino alcohol moiety for antimalarial activity, suggesting similar mechanisms may be applicable to the compound under review .
Q & A
What are the standard synthetic routes for preparing 3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol?
Basic Research Question
A common approach involves multi-step nucleophilic substitution and cross-coupling reactions. For example:
Pyrrolo[2,3-d]pyrimidine core formation : Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-methylphenyl and phenyl) at positions 5 and 7 .
Amination at position 4 : Reacting the core with 3-aminopropan-1-ol under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) .
Purification : Column chromatography (e.g., hexane/acetone gradient) or recrystallization from methanol/water mixtures to isolate the product .
What analytical techniques are critical for characterizing this compound’s purity and structure?
Basic Research Question
Key methods include:
- HPLC : To assess purity (>98% recommended for biological studies) .
- NMR (¹H, ¹³C) : Confirm substitution patterns (e.g., aryl groups at positions 5 and 7, propanolamine linkage) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolve ambiguities in stereochemistry or polymorphism, as seen in related pyrrolopyrimidine derivatives .
How can computational methods improve the synthesis design of this compound?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path searches can:
- Predict optimal reaction conditions (solvent, temperature) by modeling transition states and intermediates .
- Screen for regioselectivity in cross-coupling steps (e.g., avoiding byproducts at positions 2 or 6) .
- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error steps by ~40% .
What strategies address discrepancies in biological activity data across different polymorphic forms?
Advanced Research Question
Contradictions in activity (e.g., IC₅₀ variations) may arise from polymorphism:
Polymorph Screening : Use solvent-antisolvent crystallization or thermal gradient methods to identify stable forms .
In Vitro Comparison : Test each polymorph in standardized assays (e.g., kinase inhibition) under controlled pH and temperature .
Data Harmonization : Apply multivariate analysis to isolate confounding variables (e.g., solubility differences) .
How is the stability of this compound assessed under physiological conditions?
Advanced Research Question
Methodologies include:
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–60°C), and oxidative stress (H₂O₂) to identify degradation products .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 h) and quantify intact compound via LC-MS .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability, as demonstrated in related analogs .
What role does the propanolamine side chain play in target binding?
Advanced Research Question
The side chain’s hydroxyl and amino groups are critical for:
- Hydrogen Bonding : Molecular docking studies suggest interactions with kinase ATP-binding pockets (e.g., AKT1) .
- Solubility Optimization : Balance lipophilicity (logP) for membrane permeability while maintaining aqueous solubility (>50 µM) .
- Structure-Activity Relationship (SAR) : Truncating the chain reduces potency by ~10-fold in kinase inhibition assays .
How can reaction scalability challenges be mitigated during large-scale synthesis?
Advanced Research Question
Scale-up issues (e.g., low yields, impurities) require:
- Flow Chemistry : Continuous processing improves heat/mass transfer for exothermic steps (e.g., Suzuki couplings) .
- DoE (Design of Experiments) : Optimize parameters (catalyst loading, solvent ratio) using response surface methodology .
- Case Study : Membrane separation technologies (e.g., nanofiltration) effectively remove Pd residues (<1 ppm) post-coupling .
What in vitro models are suitable for preliminary efficacy testing?
Basic Research Question
Standard models include:
- Kinase Inhibition Assays : Use recombinant enzymes (e.g., AKT1, EGFR) with ATP-competitive fluorescence polarization .
- Cell Viability Assays : Screen against cancer cell lines (e.g., HCT-116, MCF-7) using MTT or CellTiter-Glo .
- Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .
How do substituents on the pyrrolo[2,3-d]pyrimidine core influence bioactivity?
Advanced Research Question
SAR studies reveal:
- 4-Methylphenyl at Position 7 : Enhances hydrophobic interactions with kinase pockets, increasing potency by 3–5× versus unsubstituted analogs .
- Phenyl at Position 5 : Improves metabolic stability but may reduce solubility; balancing via propanolamine substitution is critical .
- Halogenation (e.g., Cl, F) : At position 5 improves selectivity for tyrosine kinases over serine/threonine kinases .
What protocols resolve spectral overlaps in NMR characterization?
Advanced Research Question
Address ambiguities via:
- 2D NMR (HSQC, HMBC) : Assign overlapping proton signals (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Deuterated Solvent Screening : Use d₆-DMSO instead of CDCl₃ to sharpen peaks in polar intermediates .
- Dynamic NMR : Variable-temperature experiments resolve rotameric equilibria in the propanolamine side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
